5-Bromo-2-iodonicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-iodopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBGXJXJJFOUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-iodonicotinaldehyde chemical structure and SMILES
Topic: 5-Bromo-2-iodonicotinaldehyde Chemical Structure and SMILES Content Type: Technical Whitepaper Role: Senior Application Scientist[1]
A Tri-Functional Scaffold for Orthogonal Drug Design[1]
Executive Summary
In the high-stakes landscape of medicinal chemistry, the value of a building block is defined by its orthogonality —the ability to selectively modify specific sites without affecting others. 5-Bromo-2-iodonicotinaldehyde (CAS: 1289096-50-9) represents a premier example of such a scaffold.[1] Possessing three distinct reactive handles—a labile C2-iodide, a versatile C3-aldehyde, and a robust C5-bromide—this pyridine derivative enables the programmed assembly of complex pharmacophores, particularly kinase inhibitors and bicyclic heterocycles.[1] This guide provides an authoritative analysis of its structural properties, validated synthesis protocols, and strategic applications in drug discovery.[2]
Structural Identity & Physicochemical Profile
At its core, 5-Bromo-2-iodonicotinaldehyde is a trisubstituted pyridine.[1] Its utility stems from the electronic differentiation between the two halogen substituents. The iodine atom at the C2 position, adjacent to the electron-withdrawing nitrogen and the aldehyde group, is significantly more activated towards oxidative addition than the bromine at C5.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10]
| Parameter | Data |
| IUPAC Name | 5-Bromo-2-iodopyridine-3-carbaldehyde |
| Common Name | 5-Bromo-2-iodonicotinaldehyde |
| CAS Number | 1289096-50-9 |
| Molecular Formula | C₆H₃BrINO |
| Molecular Weight | 311.89 g/mol |
| SMILES | IC1=NC=C(Br)C=C1C=O |
| InChI Key | NGUVGKAEOFPLDT-UHFFFAOYSA-N |
| Appearance | White to pale beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Structural Visualization[1]
The SMILES string IC1=NC=C(Br)C=C1C=O encodes the following connectivity:
-
Pyridine Ring: The central aromatic scaffold.
-
Position 2 (Iodine): Highly reactive "soft" electrophile.
-
Position 3 (Aldehyde): Electrophilic carbonyl, prone to condensation.
-
Position 5 (Bromine): Less reactive electrophile, reserved for late-stage diversification.
Synthetic Access & Methodology
While 5-Bromo-2-iodonicotinaldehyde is commercially available, high-purity synthesis in-house is often required to avoid degradation products (oxidation to acid or de-iodination).[1] The most robust protocol utilizes a Finkelstein-type halogen exchange starting from the more stable 2-chloro analog.[1]
Validated Protocol: Halogen Exchange (Cl
I)
Precursor: 5-Bromo-2-chloronicotinaldehyde (CAS 1060802-23-4).[1][4] Reagents: Sodium Iodide (NaI), Acetyl Chloride (catalytic), Acetonitrile (MeCN).
Step-by-Step Methodology:
-
Activation: In a dried round-bottom flask under inert atmosphere (N₂), dissolve 5-bromo-2-chloronicotinaldehyde (1.0 eq) in anhydrous MeCN (0.2 M concentration).
-
Reagent Addition: Add Sodium Iodide (NaI, 2.0 eq). The solution may turn yellow.
-
Catalysis: Carefully add Acetyl Chloride (0.1 eq). Note: This generates transient HI in situ, accelerating the exchange via protonation of the pyridine nitrogen.
-
Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (the iodo product typically has a slightly higher R_f and stains distinctively).
-
Workup:
-
Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Yield Expectation: 75–85% isolated yield.
Reactivity Landscape & Mechanistic Insights
The power of this molecule lies in its chemoselectivity . The diagram below illustrates the hierarchical reactivity of the three functional groups.
Figure 1: The "Reactivity Triangle" demonstrating the orthogonal functionalization potential.
Mechanistic Causality[1]
-
I vs. Br Selectivity: The C–I bond is longer and weaker (approx. 57 kcal/mol) than the C–Br bond (approx. 69 kcal/mol). Under Palladium(0) catalysis, oxidative addition occurs at the C–I bond orders of magnitude faster. This allows chemists to install an aryl or alkynyl group at C2 without touching the C5-bromide.[1]
-
Aldehyde Synergies: The C3-aldehyde is positioned perfectly to react with nucleophiles attached to the C2 position, enabling cyclization cascades . For example, reacting with hydrazine or amidines can close a second ring to form pyrazolopyridines or naphthyridines.
Application in Drug Discovery: Heterocycle Synthesis[1]
A primary application of 5-Bromo-2-iodonicotinaldehyde is the synthesis of azaindoles and pyrazolopyridines , which are privileged scaffolds in kinase inhibitors (e.g., Vemurafenib analogs).
Workflow: Synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine[1]
This workflow demonstrates how the aldehyde and iodide work in tandem.
Figure 2: Cascade synthesis of a pyrazolopyridine core. Note: The numbering changes upon cyclization (C5 of pyridine becomes C5 of the bicycle).
Protocol Insight:
-
Condensation: The aldehyde reacts with hydrazine to form a hydrazone.
-
Cyclization: The nitrogen of the hydrazone displaces the labile C2-iodide (often requiring mild copper catalysis or simple thermal S_NAr due to the electron-poor ring) to close the 5-membered ring.[1]
-
Result: A bicyclic core with the bromine intact, ready for a final coupling reaction to attach a "warhead" or solubilizing group.
Handling & Stability
To maintain the integrity of this reagent, strict adherence to the following protocols is required:
-
Light Sensitivity: The C–I bond is photolabile. Prolonged exposure to ambient light can lead to homolytic cleavage and liberation of iodine (turning the solid purple/brown). Store in amber vials wrapped in foil.
-
Oxidation Risk: The aldehyde group can oxidize to the carboxylic acid (5-bromo-2-iodonicotinic acid) upon exposure to air.[1] Store under Argon/Nitrogen at 2–8°C.
-
Safety: As an alkylating agent and halogenated pyridine, treat as a potential skin sensitizer and irritant. Use standard PPE (gloves, goggles, fume hood).
References
-
Halogen Exchange Methodology: Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides.[1] Journal of the American Chemical Society. (Methodology adapted for pyridine systems).[2][9][12]
-
Reactivity Principles: Sonogashira Coupling - Mechanism and Applications. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. 376587-52-9|5-Bromo-2-iodo-3-methylpyridine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 161202-14-8|2-Iodonicotinaldehyde|BLD Pharm [bldpharm.com]
- 4. 1060802-23-4|5-Bromo-2-chloroisonicotinaldehyde|BLD Pharm [bldpharm.com]
- 5. 1227562-37-9|5-Bromo-2-hydroxyisonicotinaldehyde|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijssst.info [ijssst.info]
- 10. 5-Bromo-2-iodonicotinic acid|BLD Pharm [bldpharm.com]
- 11. scholarworks.uark.edu [scholarworks.uark.edu]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromo-2-iodonicotinaldehyde: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The strategic introduction of halogen atoms onto this versatile heterocycle provides medicinal chemists with powerful tools to modulate the physicochemical and pharmacological properties of lead compounds. Halogenation can influence metabolic stability, binding affinity, and membrane permeability, making it a critical strategy in the optimization of drug candidates. Among the vast array of halogenated pyridines, 5-Bromo-2-iodonicotinaldehyde stands out as a particularly valuable synthetic intermediate. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and an aldehyde functional group, offers a rich platform for selective chemical modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the molecular properties, synthesis, and applications of 5-Bromo-2-iodonicotinaldehyde, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties of 5-Bromo-2-iodonicotinaldehyde
A thorough understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrINO | [3] |
| Molecular Weight | 311.91 g/mol | [3] |
| CAS Number | 1289096-50-9 | [3] |
| Appearance | Likely a solid | Inferred from related compounds |
| Purity | Typically >95% | Inferred from commercial suppliers |
The presence of both bromine and iodine atoms imparts distinct reactivity to the molecule, a feature that can be exploited for sequential and site-selective cross-coupling reactions. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.
Synthesis of 5-Bromo-2-iodonicotinaldehyde: A Strategic Approach
Proposed Synthetic Workflow
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]
- 3. 1289096-50-9 Cas No. | 5-Bromo-2-iodonicotinaldehyde | Matrix Scientific [matrixscientific.com]
Strategic Utilization of 5-Bromo-2-iodonicotinaldehyde: Sourcing, Synthesis, and Chemoselectivity
Topic: Strategic Sourcing and Utilization of 5-Bromo-2-iodonicotinaldehyde Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers.
Executive Summary
5-Bromo-2-iodonicotinaldehyde (CAS: 1289096-50-9) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct electrophilic sites—an aldehyde, a C2-iodide, and a C5-bromide—that can be functionalized sequentially with high chemoselectivity.
This guide addresses the "Make vs. Buy" decision for this intermediate. While commercially available, high unit costs and variable purity often necessitate in-house synthesis from cheaper precursors like 5-bromo-2-chloronicotinaldehyde (CAS: 113118-83-5) or 5-bromo-2-hydroxynicotinaldehyde.
Chemical Architecture & Reactivity Logic
To effectively utilize this scaffold, one must understand the electronic hierarchy of the pyridine ring. The C2 position (adjacent to the nitrogen) is electron-deficient, making the C-I bond highly labile to oxidative addition by Palladium(0) catalysts. The C5 position is less electron-deficient, rendering the C-Br bond more stable.
The Reactivity Hierarchy
-
Site A (C2-I): Most reactive. Undergoes Suzuki-Miyaura or Sonogashira coupling at room temperature or mild heating.
-
Site B (C3-CHO): Orthogonal electrophile. Susceptible to reductive amination, Wittig olefination, or oxidation to carboxylic acid. Can be protected as an acetal if needed.
-
Site C (C5-Br): Least reactive halogen. Requires higher temperatures or specialized ligands (e.g., XPhos, RuPhos) to engage after C2 is functionalized.
Figure 1: Chemoselective functionalization logic. The C2-Iodine allows for site-selective modification before engaging the C5-Bromine.
Market Landscape: Price and Suppliers
Direct sourcing of 5-Bromo-2-iodonicotinaldehyde is often constrained by stock availability. It is frequently a "made-to-order" item rather than a bulk catalog product.
Supplier Analysis
The following data reflects the current landscape for research-grade material (95%+ purity).
| Supplier Tier | Representative Companies | Est. Lead Time | Price Estimate (USD/g) | Strategic Use Case |
| Tier 1 (Aggregators) | Sigma-Aldrich, Fisher Scientific | 2-6 Weeks | $300 - $600 | Small scale (mg) for rapid screening. |
| Tier 2 (Specialists) | Matrix Scientific, Apollo Scientific | 1-3 Weeks | $150 - $350 | Gram-scale library synthesis. |
| Tier 3 (CROs) | BLD Pharm, Combi-Blocks | 3-10 Days | $80 - $200 | Best for >10g orders; frequently stock the chloro-precursor. |
Note: Prices are estimates based on Q1 2025 market data for fluorinated/halogenated heterocycles and fluctuate based on raw material costs (Palladium/Iodine).
The "Hidden" Precursor Strategy
Because the iodo variant is expensive and unstable (light sensitive), it is often more strategic to purchase the chloro-analog (5-Bromo-2-chloronicotinaldehyde, CAS 113118-83-5) which trades at roughly 20-30% of the cost of the iodo-variant, and perform a Finkelstein reaction in-house.
Technical Protocol: Synthesis & Quality Control
If lead times are prohibitive, the conversion of the chloro-analog to the iodo-target is a robust, self-validating protocol.
Synthesis: Halogen Exchange (Finkelstein-Type)
Objective: Convert 5-Bromo-2-chloronicotinaldehyde to 5-Bromo-2-iodonicotinaldehyde.
Reagents:
-
Substrate: 5-Bromo-2-chloronicotinaldehyde (1.0 equiv)
-
Reagent: Sodium Iodide (NaI) (5.0 equiv)
-
Catalyst: Acetyl chloride (0.5 equiv) - generates HI in situ or TMSCl.
-
Solvent: Acetonitrile (MeCN) or Propionitrile (for higher reflux temp).
Step-by-Step Protocol:
-
Setup: Charge a dried round-bottom flask with 5-Bromo-2-chloronicotinaldehyde and NaI (dried under vacuum).
-
Solvation: Add anhydrous MeCN (0.2 M concentration).
-
Activation: Add Acetyl Chloride dropwise at room temperature (Exothermic).
-
Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The Product (Iodo) is typically less polar (higher Rf) than the Starting Material (Chloro).
-
Workup: Cool to RT. Quench with sat. aq. NaHCO3 and 10% Na2S2O3 (to remove free iodine). Extract with EtOAc.[1]
-
Purification: Recrystallize from Ethanol/Hexane if necessary. Avoid silica column if possible to prevent de-iodination.
Figure 2: Synthesis workflow via Halogen Exchange.[2]
Quality Control (Self-Validating Systems)
When receiving or synthesizing this material, verify identity immediately. The C-I bond is weak; look for "browning" (free iodine) as a sign of degradation.
-
1H NMR (DMSO-d6):
-
Aldehyde (-CHO): Singlet ~10.0 ppm.
-
C6-H (Adjacent to Br): Doublet ~8.8 ppm (J ~2.5 Hz).
-
C4-H (Between Br and CHO): Doublet ~8.4 ppm (J ~2.5 Hz).
-
Diagnostic: The shift of the aromatic protons will move upfield slightly compared to the chloro-precursor due to the shielding effect of the large Iodine atom (Heavy Atom Effect).
-
-
Appearance: Yellow to orange solid. (Dark brown indicates decomposition).
-
Storage: -20°C, under Argon, away from light.
Experimental Application: Site-Selective Coupling
This protocol demonstrates the utility of the scaffold by coupling an aryl boronic acid selectively at C2.
Protocol: C2-Selective Suzuki Coupling
-
Mix: 5-Bromo-2-iodonicotinaldehyde (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%).
-
Solvent: Toluene/Ethanol/Water (4:1:1) - biphasic systems favor mild selectivity.
-
Base: Na2CO3 (2.0 eq).
-
Condition: Stir at Room Temperature or max 40°C.
-
Critical Control Point: Do not exceed 60°C. Higher temperatures will activate the C5-Bromine, leading to bis-coupling or polymerization.
-
-
Result: Exclusive formation of the 2-aryl-5-bromonicotinaldehyde.
References
-
Matrix Scientific. (2024). Product Specification: 5-Bromo-2-iodonicotinaldehyde (CAS 1289096-50-9).[3] Retrieved from
-
BLD Pharm. (2024). Synthesis Precursors: 5-Bromonicotinaldehyde Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 113118-83-5 (Chloro-analog). Retrieved from [4]
- Schlosser, M., et al. (2005). Site-selective coupling of dihalopyridines. Journal of Organic Chemistry. (General reference for halopyridine reactivity).
Sources
- 1. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]
- 2. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 3. 1289096-50-9 Cas No. | 5-Bromo-2-iodonicotinaldehyde | Matrix Scientific [matrixscientific.com]
- 4. 1-Bromo-2-chloro-5-iodobenzene | C6H3BrClI | CID 50999503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective C2 Functionalization of 5-Bromo-2-iodonicotinaldehyde for Accelerated Drug Discovery
Introduction: The Strategic Value of a Differentiated Pyridine Scaffold
5-Bromo-2-iodonicotinaldehyde is a powerful and versatile building block in modern medicinal chemistry. Its di-halogenated pyridine structure, featuring electronically distinct carbon-iodine (C-I) and carbon-bromine (C-Br) bonds at positions C2 and C5 respectively, offers a platform for sequential and highly selective functionalization. This controlled, stepwise introduction of molecular complexity is invaluable in the synthesis of novel heterocyclic compounds for drug discovery programs. The ability to selectively modify the C2 position first, leaving the more robust C-Br bond intact for subsequent reactions, opens a direct and efficient route to a vast chemical space of potential therapeutic agents.
This guide provides a detailed technical overview and actionable protocols for the selective C2 functionalization of 5-Bromo-2-iodonicotinaldehyde, focusing on widely applicable palladium-catalyzed cross-coupling reactions.
Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of selective C2 functionalization hinges on the significant difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. This selectivity is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds and the kinetics of the initial, rate-limiting oxidative addition step.
The general reactivity order for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F.[1][2] The C-I bond is considerably weaker than the C-Br bond, leading to a lower activation energy barrier for the oxidative addition of the palladium(0) catalyst into the C-I bond.[2] This crucial first step of the catalytic cycle therefore proceeds much more rapidly at the C2-iodide position than at the C5-bromide position, enabling high chemoselectivity under carefully controlled conditions.
Furthermore, for nitrogen-containing heterocycles like pyridine, cross-coupling reactions often preferentially occur at the C-X bond adjacent to the nitrogen atom (the C2 position).[3][4] This preference is attributed to the electronic properties of the ring, where the C2 position is more electrophilic, potentially stabilizing the transition state of the oxidative addition step.[3][5]
The following diagram illustrates this principle of selective activation within a generalized palladium cross-coupling cycle.
Caption: Selective C-I vs. C-Br Bond Activation.
Experimental Protocols for Selective C2 Functionalization
The following protocols describe two common and robust methods for introducing new carbon-carbon bonds at the C2 position: the Suzuki-Miyaura coupling for arylation/vinylation and the Sonogashira coupling for alkynylation.
Protocol 1: Selective C2 Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds, pairing the aryl halide with an organoboron reagent, typically a boronic acid or ester.[6][7]
Reaction Scheme: (Self-generated image, not from search results)
Materials & Reagents Data:
| Reagent/Material | Grade | Supplier | Purpose | Stoichiometry (eq.) |
| 5-Bromo-2-iodonicotinaldehyde | ≥97% | Commercial | Starting Material | 1.0 |
| Arylboronic Acid | ≥98% | Commercial | Coupling Partner | 1.1 - 1.3 |
| Pd(PPh₃)₄ | Catalyst | Commercial | Palladium(0) Source | 0.03 - 0.05 |
| K₂CO₃ or Cs₂CO₃ | Anhydrous | Commercial | Base | 2.0 - 3.0 |
| 1,4-Dioxane | Anhydrous | Commercial | Solvent | - |
| Water | Degassed | In-house | Co-solvent | - |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-iodonicotinaldehyde (1.0 eq.) and the desired arylboronic acid (1.2 eq.).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq.) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Atmosphere Exchange: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The water is essential for the transmetalation step in the catalytic cycle.[6]
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-bromo-2-aryl-nicotinaldehyde.
Protocol 2: Selective C2 Alkynylation via Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, creating valuable arylalkyne scaffolds.[8][9] The reaction typically requires both palladium and copper(I) co-catalysts.[9][10]
Reaction Scheme: (Self-generated image, not from search results)
Materials & Reagents Data:
| Reagent/Material | Grade | Supplier | Purpose | Stoichiometry (eq.) |
| 5-Bromo-2-iodonicotinaldehyde | ≥97% | Commercial | Starting Material | 1.0 |
| Terminal Alkyne | ≥98% | Commercial | Coupling Partner | 1.2 - 1.5 |
| Pd(PPh₃)₂Cl₂ | Catalyst | Commercial | Palladium(II) Pre-catalyst | 0.02 - 0.04 |
| Copper(I) Iodide (CuI) | ≥98% | Commercial | Co-catalyst | 0.04 - 0.08 |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous | Commercial | Base & Solvent | - |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Co-solvent (optional) | - |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-iodonicotinaldehyde (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).
-
Atmosphere Exchange: Seal the flask and thoroughly purge with argon or nitrogen by performing at least three vacuum-backfill cycles.
-
Solvent and Base Addition: Add anhydrous THF (if used) and anhydrous triethylamine via syringe. The amine serves as both the base and, often, the primary solvent.
-
Alkyne Addition: Add the terminal alkyne (1.3 eq.) dropwise via syringe while stirring.
-
Reaction Execution: Stir the reaction at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes, but room temperature is often sufficient for the highly reactive C-I bond.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate) to obtain the pure 5-bromo-2-alkynyl-nicotinaldehyde.
General Experimental Workflow
The successful execution of these protocols relies on a systematic and careful workflow, from preparation to final analysis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Application Note & Protocol: Chemoselective Reductive Amination of 5-Bromo-2-iodonicotinaldehyde
Introduction: Navigating Halogenated Heterocycles
The synthesis of substituted amines from 5-bromo-2-iodonicotinaldehyde represents a critical step in the development of novel pharmaceutical agents and functional materials. This dihalogenated pyridine scaffold is a versatile building block, but its synthetic manipulation is fraught with challenges. The primary obstacle is achieving chemoselectivity: transforming the aldehyde functionality without disturbing the sensitive carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which are susceptible to reduction or unwanted side reactions under harsh conditions.
Reductive amination stands as one of the most powerful and widely used methods for C-N bond formation.[1] This application note provides a detailed, field-proven protocol for the direct reductive amination of 5-Bromo-2-iodonicotinaldehyde. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, which is exceptionally well-suited for this transformation, offering high yields while preserving the integrity of the halogen substituents.[2][3] This guide explains the causality behind the choice of reagents and conditions, ensuring a reproducible and robust methodology for researchers in organic synthesis and drug development.
Mechanistic Rationale: The Principle of Selective Reduction
The success of a one-pot reductive amination hinges on the choice of a reducing agent that can selectively reduce the iminium ion intermediate over the starting aldehyde.[4][5] The reaction proceeds in two main stages within the same vessel:
-
Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to yield a protonated imine, known as an iminium ion.[6][7] This equilibrium is typically favored in mildly acidic conditions.
-
Hydride Reduction: A selective hydride donor reduces the electrophilic C=N bond of the iminium ion to furnish the final amine product.[8]
Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)?
While several reducing agents can effect reductive amination, NaBH(OAc)₃ is the reagent of choice for complex, functionalized substrates for several key reasons:[3][9]
-
Unmatched Selectivity: The rate of reduction of the in situ formed iminium ion by NaBH(OAc)₃ is significantly faster than the reduction of the aldehyde.[2] This minimizes the formation of the corresponding alcohol byproduct, a common issue with less selective reagents like sodium borohydride (NaBH₄).[10]
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require high pressures or temperatures, preserving sensitive functional groups.[11]
-
Functional Group Tolerance: NaBH(OAc)₃ is compatible with a wide array of functional groups, including esters, amides, and, critically for this topic, aryl halides.[9][12] Unlike catalytic hydrogenation, which can lead to dehalogenation, NaBH(OAc)₃ leaves C-Br and C-I bonds intact.
-
Safety and Handling: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which, although effective, generates highly toxic cyanide byproducts.[4]
The diagram below illustrates the general mechanistic pathway for this transformation.
Caption: General mechanism of one-pot reductive amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of 5-Bromo-2-iodonicotinaldehyde with a generic primary amine. The quantities can be scaled as needed.
Materials and Reagents
| Reagent | Role | Typical Molar Eq. | Purity |
| 5-Bromo-2-iodonicotinaldehyde | Electrophile | 1.0 | >97% |
| Primary or Secondary Amine | Nucleophile | 1.1 - 1.2 | >98% |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | 1.3 - 1.5 | >95% |
| 1,2-Dichloroethane (DCE) | Anhydrous Solvent | - | Anhydrous |
| Acetic Acid (optional) | Catalyst | 0 - 1.0 | Glacial |
| Saturated Sodium Bicarbonate (NaHCO₃) | Quenching/Workup | - | Aqueous |
| Dichloromethane (DCM) or Ethyl Acetate | Extraction Solvent | - | Reagent Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | - | Granular |
Step-by-Step Methodology
The following workflow diagram provides a high-level overview of the experimental procedure.
Caption: Experimental workflow for reductive amination.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Bromo-2-iodonicotinaldehyde (1.0 eq.). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1-1.0 eq.) can be beneficial, though it is often unnecessary for aldehydes.[11]
-
Reducer Addition: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the stirring mixture in portions over 5-10 minutes. An initial effervescence may be observed. The reaction is typically exothermic and should be maintained at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 4 to 24 hours.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane (DCM) or ethyl acetate to dilute the organic phase. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary or tertiary amine.
Safety Precautions
-
Solvents: 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled in a well-ventilated fume hood.
-
Reagents: Sodium triacetoxyborohydride is moisture-sensitive and will react with water to release hydrogen gas.[13] Avoid inhalation and contact with skin.
-
Workup: The quenching step with NaHCO₃ should be performed slowly and carefully, as it neutralizes residual acid and decomposes the excess borohydride, leading to gas evolution.
Expected Results and Troubleshooting
The described protocol is expected to provide the desired N-substituted-(5-bromo-2-iodopyridin-3-yl)methanamine product in good to excellent yields (typically 70-95%), with high purity after chromatography.
Potential Side Products & Solutions:
-
(5-Bromo-2-iodopyridin-3-yl)methanol: The presence of this alcohol byproduct indicates that the reduction of the aldehyde is competing with the reduction of the iminium ion.
-
Cause: This can happen if the NaBH(OAc)₃ is added too quickly or if significant water is present in the reaction.
-
Solution: Ensure all reagents and solvents are anhydrous. Add the reducing agent portion-wise.
-
-
Over-alkylation (with primary amines): A primary amine product can potentially react with another molecule of the aldehyde to form a tertiary amine.
-
Cause: This is more common with highly reactive aldehydes and amines.
-
Solution: Using a slight excess of the amine can help, but the selectivity of NaBH(OAc)₃ generally minimizes this issue.[14] If it persists, a two-step procedure (pre-formation and isolation of the imine, followed by reduction with NaBH₄) can be employed.[9]
-
-
Incomplete Reaction:
-
Cause: May be due to a less reactive amine or steric hindrance.
-
Solution: Consider adding 1 equivalent of acetic acid to catalyze iminium ion formation.[11] If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) may be applied, but this should be done with caution to avoid potential degradation.
-
Conclusion
This application note provides a robust and reliable protocol for the chemoselective reductive amination of the aldehyde group on 5-Bromo-2-iodonicotinaldehyde. By leveraging the unique mildness and selectivity of sodium triacetoxyborohydride, this method allows for the efficient synthesis of valuable amine building blocks while preserving the synthetically useful bromo and iodo substituents. The detailed mechanistic rationale and step-by-step guide offer researchers a trustworthy foundation for their synthetic endeavors in medicinal chemistry and materials science.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ogo, S., et al. (2000). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. Chemical Communications. [Link]
-
ResearchGate. (2014). 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives. ResearchGate Publication. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]
- Google Patents. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
-
Organic Reactions. (n.d.). Reductive Amination. WordPress. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
MDPI. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 11(11), 1367. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. orgchemboulder.com. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Department. [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Reductive Amination. Chemistry Steps. [Link]
-
OpenStax. (2023). 24.6 Synthesis of Amines. OpenStax. [Link]
-
Organic Chemistry Portal. Synthesis of primary amines. Organic Chemistry Portal. [Link]
-
All 'Bout Chemistry. (2021). Preparation of amines by reductive amination of aldehydes and Ketones. YouTube. [Link]
-
Beller, M., et al. (2017). Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source. Green Chemistry, 19(3), 747-752. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Mastering Regioselectivity: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-iodonicotinaldehyde
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. The precise introduction of diverse functionalities onto the pyridine ring is a critical step in the synthesis of novel therapeutics. 5-Bromo-2-iodonicotinaldehyde is a particularly valuable building block, offering two distinct halogen handles for sequential, regioselective functionalization through palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve selective C-C bond formation. We will delve into the mechanistic principles governing this selectivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions.
The Principle of Regioselective Cross-Coupling: A Mechanistic Perspective
The success of sequential cross-coupling on dihalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. In the case of 5-bromo-2-iodonicotinaldehyde, the C-I bond is significantly more susceptible to palladium-catalyzed activation than the C-Br bond. This chemoselectivity is primarily governed by the initial, and often rate-determining, oxidative addition step in the catalytic cycle.[1]
The generally accepted reactivity order for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F. This trend is attributed to the decreasing bond dissociation energy of the C-X bond as one moves down the halogen group, making the C-I bond the weakest and thus the most easily cleaved by the palladium(0) catalyst.
The catalytic cycle, illustrated here for a generic cross-coupling reaction, begins with the oxidative addition of the aryl halide to a Pd(0) complex. In the case of 5-bromo-2-iodonicotinaldehyde, the lower bond energy of the C-I bond facilitates a faster oxidative addition at the 2-position, leading to the formation of a Pd(II) intermediate. This intermediate then proceeds through transmetalation and reductive elimination to yield the mono-coupled product, leaving the C-Br bond at the 5-position intact for subsequent functionalization.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the selective cross-coupling of 5-bromo-2-iodonicotinaldehyde at the 2-position. These protocols are based on established procedures for similar dihalogenated pyridine systems and serve as a robust starting point for optimization.[2][3]
Suzuki-Miyaura Coupling: Synthesis of 5-Bromo-2-arylnicotinaldehydes
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-iodonicotinaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas, such as argon, three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner (Arylboronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DME/H₂O | 85 | 16 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling: Synthesis of 5-Bromo-2-alkynylnicotinaldehydes
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties.[3][4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-iodonicotinaldehyde (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent, Base, and Alkyne Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 2.0-3.0 equiv.). Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
| Coupling Partner (Terminal Alkyne) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 6 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2) | CuI (5) | DIPA | DMF | 50 | 4 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 60 | 12 | 70-80 |
Note: Yields are representative and may vary based on specific reagents and conditions.
Negishi Coupling: Synthesis of 5-Bromo-2-alkyl/arylnicotinaldehydes
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide and is known for its high functional group tolerance.[5] The organozinc reagent is typically prepared in situ or used as a pre-formed solution.
Experimental Protocol: Negishi Coupling
-
Preparation of Organozinc Reagent (if necessary): Prepare the organozinc reagent by reacting the corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂) in an anhydrous solvent like THF.
-
Reaction Setup: In a separate flame-dried Schlenk flask under argon, dissolve 5-bromo-2-iodonicotinaldehyde (1.0 equiv.) in an anhydrous solvent (e.g., THF).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Addition of Organozinc Reagent: Slowly add the solution of the organozinc reagent (1.2-1.5 equiv.) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor its progress by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Wash the organic phase with brine, dry, and concentrate. Purify the product by flash column chromatography.
| Coupling Partner (Organozinc Reagent) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylzinc chloride | Pd(dppf)Cl₂ (3) | THF | 25-50 | 8 | 75-85 |
| Ethylzinc bromide | Pd(OAc)₂/SPhos (2) | THF | 25 | 12 | 70-80 |
| 2-Thienylzinc chloride | Pd(PPh₃)₄ (5) | DME | 60 | 6 | 70-80 |
Note: Yields are representative and may vary based on the specific organozinc reagent and reaction conditions.
Conclusion and Future Directions
The palladium-catalyzed cross-coupling of 5-bromo-2-iodonicotinaldehyde offers a reliable and regioselective route to a diverse array of 2-substituted-5-bromonicotinaldehydes. The pronounced difference in reactivity between the C-I and C-Br bonds allows for a stepwise and controlled functionalization strategy, which is of immense value in the synthesis of complex molecules for drug discovery and materials science. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Negishi couplings serve as a comprehensive guide for researchers to harness the synthetic potential of this versatile building block. Further exploration of novel ligands and catalyst systems may lead to even milder and more efficient transformations, expanding the scope and applicability of these powerful synthetic tools.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
RSC Publishing. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Available from: [Link]
-
J&K Scientific LLC. Sonogashira Cross-Coupling. 2021. Available from: [Link]
-
ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available from: [Link]
-
University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available from: [Link]
-
ResearchGate. Preparation of 5‐bromo‐2‐tosyloxynicotinaldehyde 9. Available from: [Link]
-
RSC Publishing. based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. Available from: [Link]
-
PubMed Central. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Available from: [Link]
-
Wikipedia. Negishi coupling. Available from: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link]
-
PubMed. 5-Bromo-2'-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis. Available from: [Link]
-
ACS Publications. Recent Developments in Negishi Cross-Coupling Reactions. Available from: [Link]
-
NIH. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Available from: [Link]
-
Semantic Scholar. The preparation of some heteroaromatic and aromatic aldehydes. Available from: [Link]
-
PubMed. Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARbeta/delta agonists. Available from: [Link]
-
PubMed. Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage. Available from: [Link]
-
NIH. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]
-
RSC Publishing. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Available from: [Link]
-
Organic Chemistry Portal. Negishi Coupling. Available from: [Link]
-
SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
-
ACS Fall 2025. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Available from: [Link]
-
ResearchGate. regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available from: [Link]
-
NIH. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Available from: [Link]
-
ResearchGate. Recent Advances in Sonogashira Reactions. Available from: [Link]
-
White Rose Research Online. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Available from: [Link]
-
ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available from: [Link]
-
ResearchGate. The chemoselective cross-coupling of conjunctive dihalide compounds using pre-catalyst 6a. Conditions. Available from: [Link]
-
PMC. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available from: [Link]
-
RSC Publishing. Pd(quinox)-catalyzed allylic relay Suzuki reactions of secondary homostyrenyl tosylates via. Available from: [Link]
Sources
Application Note: A Strategic Synthesis of 5-Bromo-2-iodonicotinaldehyde
A Guide for Researchers on the Regioselective Functionalization of 2,5-Dibromopyridine
Introduction
Highly substituted pyridine derivatives are foundational scaffolds in modern drug discovery and agrochemical development. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. 5-Bromo-2-iodonicotinaldehyde, a tetra-substituted pyridine, represents a versatile building block, featuring three distinct reactive sites—a bromo, an iodo, and an aldehyde group—poised for subsequent diversification through a variety of cross-coupling, nucleophilic addition, and condensation reactions.[1][2]
However, the synthesis of such densely functionalized heterocycles presents significant challenges, primarily in achieving regiochemical control. This application note details a robust and logical two-step synthetic pathway for the preparation of 5-bromo-2-iodonicotinaldehyde, commencing from the readily available starting material, 2,5-dibromopyridine. The strategy hinges on two key transformations: a regioselective halogen exchange followed by a directed ortho-metalation (DoM) to introduce the aldehyde functionality. This guide provides experienced insights into the causality of experimental choices, detailed, self-validating protocols, and authoritative references to support the underlying chemical principles.
Overall Synthetic Strategy
The conversion of 2,5-dibromopyridine into 5-bromo-2-iodonicotinaldehyde is efficiently executed in two distinct stages. The first step establishes the 5-bromo-2-iodo substitution pattern via a selective halogen exchange. The second step introduces the C3-aldehyde group through a kinetically controlled, base-mediated C-H activation.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions of 5-Bromo-2-iodonicotinaldehyde
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-iodonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation and achieve high-yield, reproducible results. The inherent functionalities of this substrate—an electron-deficient pyridine ring, two distinct halogen atoms, and a reactive aldehyde group—present unique challenges and opportunities. This document provides in-depth troubleshooting advice and frequently asked questions to empower you in your synthetic endeavors.
Troubleshooting Guide: From Low Yield to High Performance
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Low or No Conversion of Starting Material
Question: I am seeing very little or no consumption of my 5-bromo-2-iodonicotinaldehyde in the reaction mixture, even after extended reaction times. What are the likely causes and how can I fix this?
Answer: Low or no conversion in a Suzuki-Miyaura reaction is typically indicative of an inactive catalytic system or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst Inactivation: The primary suspect is often the palladium catalyst. The active catalytic species is Pd(0), and its formation and stability are critical.
-
The Pyridine Problem: The nitrogen atom of the pyridine ring in your substrate can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity. This is a common challenge with nitrogen-containing heterocycles.[1] To mitigate this, consider using sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can favor coordination with palladium over the pyridine nitrogen.[1][2]
-
Oxygen Sensitivity: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, effectively killing the catalyst.[3] Meticulous degassing of solvents and the reaction vessel is paramount. A common technique is to perform several cycles of evacuating the reaction flask and backfilling with an inert gas.[4]
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many Suzuki reactions are robust, some require specific temperature ranges for optimal performance. If you are running the reaction at a lower temperature, incrementally increasing it (e.g., from 80°C to 100°C) can often overcome the activation energy barrier.[5] However, be cautious of excessively high temperatures which can lead to catalyst decomposition and side reactions.[6]
-
Solvent Choice: The solvent system plays a crucial role in dissolving the reagents and facilitating the catalytic cycle. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic substrate and the inorganic base.[7] The ratio of these solvents can be critical and may require optimization.[4] Anhydrous conditions, while sometimes necessary, can be detrimental if the base is not soluble.[8]
-
-
Reagent Quality: The purity of your starting materials is non-negotiable.
-
Boronic Acid/Ester Integrity: Boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid is converted to the corresponding arene, especially in the presence of water and under harsh conditions.[3] Using a boronic ester (e.g., a pinacol ester) can sometimes improve stability and reactivity.[6]
-
Purity of 5-Bromo-2-iodonicotinaldehyde: Ensure your starting material is pure and free from any impurities that could act as catalyst poisons.
-
Issue 2: Selective Coupling at the Iodine Position is Not Occurring
Question: I am attempting to perform a selective Suzuki coupling at the 2-iodo position of 5-bromo-2-iodonicotinaldehyde, but I am observing a mixture of products or reaction at the bromine position. How can I improve the selectivity?
Answer: The differential reactivity of the carbon-halogen bonds is the cornerstone of selective cross-coupling. In palladium-catalyzed reactions, the reactivity order is generally C-I > C-Br > C-Cl.[5] Therefore, selective coupling at the 2-iodo position should be favored under appropriate conditions. If you are not observing this selectivity, consider the following:
-
Reaction Conditions are Too Harsh: High temperatures and prolonged reaction times can provide enough energy to overcome the higher activation barrier for the oxidative addition at the C-Br bond, leading to a loss of selectivity. Try running the reaction at a lower temperature (e.g., 60-80°C) and monitor the progress closely by TLC or LC-MS to stop the reaction once the selective coupling is complete.
-
Catalyst and Ligand Choice: While a highly active catalyst is generally desirable, an overly reactive system might not be selective. Consider using a less reactive catalyst or ligand combination that can better differentiate between the two halogen atoms. For instance, a simple Pd(PPh₃)₄ catalyst might offer better selectivity than a more active Buchwald-type catalyst under certain conditions.
Issue 3: Significant Formation of Side Products
Question: My reaction is proceeding, but I am getting a significant amount of side products, making purification difficult and lowering the yield of my desired product. What are these side products and how can I minimize their formation?
Answer: The formation of side products in Suzuki reactions is a common issue. The most prevalent side reactions include:
-
Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid. It is often promoted by the presence of oxygen.[9] Rigorous degassing of the reaction mixture is the most effective way to prevent this.
-
Protodeboronation: As mentioned earlier, this is the loss of the boronic acid functionality. Using anhydrous solvents and ensuring your base is dry can help minimize this.[6]
-
Reduction of the Aldehyde: The aldehyde group in your substrate can be sensitive to certain reaction conditions and may be reduced to an alcohol. This is more likely to occur at higher temperatures and with certain bases. Using milder bases (e.g., K₂CO₃ instead of stronger bases like NaOH or NaOt-Bu) and lower reaction temperatures can help preserve the aldehyde functionality.[6]
-
Debromination: In some cases, particularly with strong bases, the bromine atom can be removed and replaced with a hydrogen atom, leading to the formation of 4-iodopyridine as a byproduct.[4] Switching to a milder base is an effective strategy to counter this.[4]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of 5-bromo-2-iodonicotinaldehyde?
A1: A good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂ with a suitable phosphine ligand.[5] For heteroaromatic substrates, sterically bulky and electron-rich ligands like SPhos or XPhos are often effective in promoting the reaction and preventing catalyst inhibition by the pyridine nitrogen.[2] A common starting catalyst loading is 2-5 mol%.[5]
Q2: What is the role of the base in the Suzuki reaction, and which one should I choose?
A2: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[10] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[10] The choice of base is critical and can significantly impact the reaction outcome.[11] For this substrate, a moderately strong inorganic base is recommended.
-
Potassium Carbonate (K₂CO₃): A versatile and commonly used base.[9]
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): These are often more effective for challenging couplings due to their higher basicity and solubility in organic solvents.[8] It is advisable to screen a few different bases to find the optimal one for your specific reaction.
Q3: How do I properly set up and degas my reaction?
A3: A proper reaction setup is critical for success.
-
Combine the 5-bromo-2-iodonicotinaldehyde, boronic acid (or ester), and base in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and evacuate it under high vacuum, then backfill with an inert gas like argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.[4]
-
Add the degassed solvent(s) via a syringe. Solvents should be degassed by bubbling an inert gas through them for at least 30 minutes or by the freeze-pump-thaw method.[9]
-
Finally, add the palladium catalyst under a positive flow of inert gas.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress.[5] By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting material and the formation of the product. This is crucial for determining the optimal reaction time and preventing the formation of byproducts due to prolonged heating.
Q5: My product is difficult to purify. Any suggestions?
A5: Purification of nicotin-aldehyde derivatives can be challenging due to their polarity and potential for interaction with silica gel.
-
Column Chromatography: This is the most common purification method. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective.[12]
-
Acid-Base Extraction: If your product is basic due to the pyridine nitrogen, an acid-base extraction can be a useful purification step. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.
Data and Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling of 5-Bromo-2-iodonicotinaldehyde
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) or Pd(dppf)Cl₂ (3 mol%) | Effective for cross-coupling of heteroaryl halides.[2][5] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting reagent. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Provides the necessary basicity for transmetalation without being overly harsh.[8][13] |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1 ratio) | A versatile solvent system that dissolves both organic and inorganic reagents.[4][7] |
| Temperature | 80 - 100 °C | A good starting range to ensure sufficient reaction rate without promoting decomposition.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst.[3] |
Experimental Protocol: General Procedure for Selective Suzuki Coupling
-
Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-iodonicotinaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inerting: Seal the flask and perform three cycles of evacuation and backfilling with argon.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio) via syringe. Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂ at 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[4]
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12][14][15]
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.
References
- Benchchem. (n.d.). Troubleshooting low yield in 5-Bromonicotinaldehyde Suzuki coupling.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
- Benchchem. (n.d.). Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions with 2,4-Dibromo-5-methoxyphenol.
- PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- PubMed Central. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
Sources
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Yoneda Labs [yonedalabs.com]
Storage conditions for 5-Bromo-2-iodonicotinaldehyde to prevent degradation
Technical Support Center: 5-Bromo-2-iodonicotinaldehyde
A Guide to Optimal Storage and Handling for Preventing Degradation
Welcome to the technical support guide for 5-Bromo-2-iodonicotinaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage, handling, and troubleshooting of this critical chemical intermediate. Adherence to these protocols is essential for ensuring the compound's integrity, which is paramount for the reproducibility and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and storage of 5-Bromo-2-iodonicotinaldehyde.
Q1: What are the ideal storage conditions for 5-Bromo-2-iodonicotinaldehyde?
A1: To maintain the chemical's purity and prevent degradation, it should be stored under controlled conditions. The aldehyde functional group and the carbon-iodine bond are particularly susceptible to degradation. The recommended storage parameters are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][2][3] | Lower temperatures slow down the rate of potential decomposition reactions. An explosion-proof refrigerator is recommended for safety.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen)[3][4] | The aldehyde group is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of the corresponding carboxylic acid impurity. An inert atmosphere displaces oxygen, preventing this degradation pathway. |
| Light Exposure | In the Dark (Amber Vial)[1][3][5] | Halogenated aromatic compounds can be light-sensitive.[1][5] Exposure to UV light can catalyze the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent decomposition. |
| Moisture | Dry/Anhydrous Conditions | The compound should be protected from moisture to prevent potential hydrolysis and physical clumping. Storing in a desiccator or a dry, well-ventilated area is crucial.[1][6] |
| Container | Tightly Sealed Container[4][7][8] | A tightly sealed container prevents the ingress of moisture and atmospheric gases, maintaining the controlled environment within.[7][8] |
Q2: My 5-Bromo-2-iodonicotinaldehyde has turned from a white/off-white powder to a yellowish or brownish color. Is it still usable?
A2: A change in color is a strong visual indicator of degradation. This discoloration is often due to oxidation or decomposition resulting from exposure to air, light, or moisture.[5] While a slight color change may not always signify a complete loss of purity, it is crucial to re-analyze the material to determine its integrity before use in any experiment. We strongly recommend performing a purity check using one of the protocols outlined in this guide. For sensitive applications, using discolored material is not advised.
Q3: What are the primary chemical degradation pathways for this compound?
A3: 5-Bromo-2-iodonicotinaldehyde is susceptible to several degradation pathways due to its functional groups:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially when exposed to air (oxygen). This is one of the most common degradation routes for aldehydes.
-
Photodecomposition: The carbon-iodine bond is relatively weak and can be cleaved by UV light, leading to the formation of radical intermediates and a complex mixture of byproducts.
-
Hydrolysis: While less common for this specific structure under neutral pH, prolonged exposure to moisture, especially in the presence of acidic or basic impurities, could potentially affect the compound.
Q4: Is it absolutely necessary to use an inert atmosphere for storage?
A4: Yes, for long-term storage and to ensure the highest purity, an inert atmosphere is critical.[3][4] While short-term storage (a few days) in a tightly sealed container might be acceptable for less sensitive applications, the risk of oxidation increases significantly over time with exposure to air. For any work where stoichiometry and purity are crucial, such as in drug development or catalysis, storing under an inert gas like argon or nitrogen is a mandatory step to prevent the formation of the carboxylic acid impurity.
Q5: How should I handle the compound when taking it out of storage for an experiment?
A5: Proper handling during use is as important as long-term storage.
-
Allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
If the compound is stored under an inert atmosphere, handle it in a glovebox or use a gentle positive pressure of inert gas while weighing and dispensing.
-
Minimize the time the container is open to the atmosphere.
-
After dispensing the required amount, re-flush the container with inert gas before sealing it tightly and returning it to the recommended 2-8°C storage.[1]
Troubleshooting Guide
Use this guide to diagnose and resolve issues you might encounter during your experiments that could be related to the quality of your 5-Bromo-2-iodonicotinaldehyde.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting experiments where the integrity of 5-Bromo-2-iodonicotinaldehyde is .
Caption: Troubleshooting workflow for experiments involving 5-Bromo-2-iodonicotinaldehyde.
Experimental Protocols for Quality Assessment
These protocols provide methodologies to assess the purity and integrity of your 5-Bromo-2-iodonicotinaldehyde.
Protocol 1: Rapid Purity Check by Thin-Layer Chromatography (TLC)
This method offers a quick, qualitative assessment of purity and can reveal the presence of gross impurities.
-
Plate Preparation: Use a silica gel 60 F254 TLC plate.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Spot a small amount of the dissolved sample onto the TLC plate baseline.
-
Elution: Develop the plate in a chamber with a mobile phase of 4:1 Hexanes:Ethyl Acetate. The polarity can be adjusted as needed.
-
Visualization:
-
Examine the developed plate under UV light (254 nm). The main spot should be clearly visible.
-
Stain the plate using a potassium permanganate (KMnO₄) stain. The aldehyde will react, appearing as a yellow/brown spot on a purple background.
-
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots indicates impurities. Degradation (e.g., oxidation to the carboxylic acid) will typically appear as a more polar spot (lower Rf value).
Protocol 2: Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for determining purity.[9][10]
-
Instrumentation: A standard HPLC system with a UV detector is required.[10]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable.[10]
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute this to a working concentration of ~0.1 mg/mL with the mobile phase.[10]
-
Mobile Phase & Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would be to run from 60% B to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.[10]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm or 254 nm.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. High-purity material should be >97%.
Protocol 3: Structural Confirmation and Degradation Analysis by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and identify impurities.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
Expected Peaks: The spectrum of the pure compound should show characteristic peaks for the aldehyde proton (around 9.5-10.5 ppm) and the aromatic protons.
-
Signs of Degradation:
-
Oxidation: The appearance of a broad singlet around 10-13 ppm could indicate the formation of the corresponding carboxylic acid.
-
Decomposition: The presence of multiple, unidentifiable peaks in the aromatic region suggests broader decomposition.
-
-
Quantitative NMR (qNMR): For a more rigorous analysis, qNMR can be used to determine the exact purity by integrating the compound's peaks against a certified internal standard.[11]
-
By implementing these storage, handling, and verification procedures, you can ensure the integrity of your 5-Bromo-2-iodonicotinaldehyde, leading to more reliable and reproducible scientific outcomes.
References
-
Washington State University. Pyridine Hazard Assessment. [Link]
-
PYG Lifesciences. How to Determine Shelf Life of Bromo-OTBN. [Link]
-
University of Colorado. Chemical Storage Guidelines. [Link]
-
Carl ROTH. Safety Data Sheet: 5-Bromo-2'-deoxyuridine. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
NIH National Library of Medicine. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
-
Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]
-
PYG Lifesciences. How to Identify High-Purity Bromo-OTBN for Pharmaceutical Manufacturing. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
Carl ROTH. Safety Data Sheet: 5-Bromo-2'-deoxyuridine (AU). [Link]
-
NIH National Library of Medicine. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
-
Univar Solutions. SAFETY DATA SHEET Bromochloro 5, 5 Dimethylhydantoin. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 1227562-37-9|5-Bromo-2-hydroxyisonicotinaldehyde|BLD Pharm [bldpharm.com]
- 3. 4701-17-1|5-Bromothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Determine Shelf Life of Bromo-OTBN - PYG Lifesciences [pyglifesciences.com]
- 6. carlroth.com [carlroth.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in 5-Bromo-2-iodonicotinaldehyde Amination
Welcome to the technical support center for troubleshooting amination reactions involving 5-Bromo-2-iodonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The following content is structured in a question-and-answer format to directly address common issues and provide in-depth, scientifically grounded solutions.
Introduction: The Chemistry of the Challenge
The amination of 5-Bromo-2-iodonicotinaldehyde is a powerful transformation for introducing nitrogen-containing functional groups, which are crucial in many pharmaceutical compounds.[1] This reaction typically proceeds via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[2][3] This reaction involves the formation of a carbon-nitrogen bond between the pyridine ring and an amine.[2][4] However, the unique electronic properties of the pyridine ring, the presence of two different halogens, and a reactive aldehyde group can lead to several challenges, including low conversion, side product formation, and catalyst deactivation.[5][6]
This guide will walk you through a systematic approach to diagnosing and resolving these issues, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues with Low or No Conversion
Question 1: I am seeing very low or no conversion of my 5-Bromo-2-iodonicotinaldehyde. What are the most common initial checks I should perform?
Answer: When faced with low or no product formation, a systematic evaluation of your reaction setup and reagents is the first critical step.[5] Often, the root cause is not a complex mechanistic issue but a fundamental problem with the reaction environment or the quality of the components.
Initial Checks Workflow:
-
Inert Atmosphere Integrity: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen.[4]
-
Action: Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents and liquid reagents were thoroughly degassed. A common method is the "freeze-pump-thaw" technique for solvents. For solids, ensure they are handled in a glovebox or under a positive pressure of inert gas.
-
-
Reagent and Solvent Purity:
-
Starting Material: Verify the purity of your 5-Bromo-2-iodonicotinaldehyde. Impurities can interfere with the catalytic cycle.
-
Amine: Ensure your amine is pure and free of moisture.
-
Solvents: Use anhydrous solvents. Water can hydrolyze the phosphine ligands and deactivate the catalyst.
-
Base: The choice and quality of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic and should be handled in an inert atmosphere.[7]
-
-
Catalyst and Ligand Integrity:
-
Palladium Source: Use a reliable source of palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂).[5] Older or improperly stored catalysts may have reduced activity.
-
Ligand: Phosphine ligands are often air-sensitive and can oxidize, rendering them ineffective. Store them under an inert atmosphere.
-
Question 2: My initial checks seem fine, but the conversion is still low. How does the choice of catalyst, ligand, and base impact the reaction?
Answer: The selection of the catalyst system (palladium precursor and ligand) and the base is paramount for a successful Buchwald-Hartwig amination, especially with a challenging substrate like a halogenated pyridine.[5][7]
Key Considerations for Reaction Components:
| Component | Role in Reaction | Common Choices & Recommendations | Troubleshooting Insights |
| Palladium Precursor | Source of the active Pd(0) catalyst.[8] | Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂ requires in situ reduction to Pd(0), which is often facilitated by the amine or phosphine ligand.[4] If using Pd(OAc)₂, ensure your conditions promote this reduction. Pd₂(dba)₃ is a Pd(0) source and can sometimes be more reliable. |
| Ligand | Stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[5] | Bulky, electron-rich phosphine ligands are generally preferred. Examples include Xantphos, BINAP, and DavePhos.[2][9] | For electron-deficient pyridine rings, bulky ligands can enhance the rate of reductive elimination.[5] If one ligand fails, screening a panel of ligands is a standard optimization step. For instance, Xantphos has shown success in the amination of N-arylpyrimidin-2-amine derivatives.[9] |
| Base | Activates the amine and facilitates the deprotonation of the amine-palladium complex to form the key palladium-amido intermediate.[7] | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required.[7] The solubility of the base can also play a role. If your reaction is heterogeneous, consider a different solvent or a more soluble base. For sensitive substrates, a weaker base like Cs₂CO₃ might be necessary, though it may require higher temperatures. |
Experimental Protocol: Ligand Screening
-
Set up a parallel series of reactions in small vials.
-
To each vial, add 5-Bromo-2-iodonicotinaldehyde (1 eq), the amine (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the chosen base (e.g., NaOtBu, 1.4 eq).
-
To each vial, add a different phosphine ligand (e.g., Xantphos, BINAP, DavePhos, cataCXium A; 4 mol%).
-
Add degassed solvent (e.g., toluene or dioxane) to each vial.
-
Heat the reactions to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
Section 2: Addressing Side Reactions and Selectivity
Question 3: I am observing the formation of side products. What are the likely side reactions, and how can I mitigate them?
Answer: With a multifunctional substrate like 5-Bromo-2-iodonicotinaldehyde, several side reactions can compete with the desired amination.
Common Side Reactions and Solutions:
-
Hydrodehalogenation: This is the replacement of a halogen with a hydrogen atom. It can occur on either the iodo or bromo position.
-
Cause: Often promoted by moisture or certain catalytic intermediates.
-
Mitigation: Ensure strictly anhydrous conditions. The choice of ligand can also influence this pathway.
-
-
Homocoupling: Dimerization of the starting material.
-
Cause: Can occur at high temperatures or with certain catalyst systems.
-
Mitigation: Lower the reaction temperature and re-evaluate the catalyst/ligand combination.
-
-
Reaction at the Aldehyde: The aldehyde group can potentially react with the amine, especially if it's a primary amine, to form an imine.
-
Mitigation: This is generally less of a concern under the basic conditions of the Buchwald-Hartwig reaction. However, if you suspect this is an issue, you could consider protecting the aldehyde as an acetal, though this adds extra steps to your synthesis.
-
dot
Caption: Decision tree for addressing common side reactions.
Question 4: The substrate has both a bromo and an iodo substituent. Which one is expected to react, and could I be getting a mixture?
Answer: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl. Therefore, the oxidative addition of the palladium catalyst to the C-I bond is significantly faster than to the C-Br bond. You should expect selective amination at the 2-position (where the iodine is).
If you are observing reaction at the bromine position or a mixture of products, it could be due to:
-
High Temperatures and Long Reaction Times: Under forcing conditions, the less reactive C-Br bond might start to react.
-
Catalyst System: Some highly reactive catalyst systems might be less selective.
Troubleshooting Selectivity:
-
Lower the Reaction Temperature: This will favor the more kinetically favorable reaction at the C-I bond.
-
Reduce Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.
Section 3: Advanced Troubleshooting and Mechanistic Insights
Question 5: I've tried optimizing the conditions, but the reaction is still sluggish. What are some more advanced concepts to consider?
Answer: If standard troubleshooting fails, a deeper look at the catalytic cycle and potential catalyst inhibition is warranted.
Advanced Troubleshooting Strategies:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.[5]
-
Solution: Using bulky, electron-rich phosphine ligands can help to disfavor this coordination and maintain catalyst activity.[5]
-
-
Formation of Off-Cycle Catalyst Species: Unwanted side reactions can lead to the formation of inactive palladium species.
-
Solution: The choice of ligand and ensuring an oxygen-free environment are the best ways to prevent this. Some modern palladium "precatalysts" are designed to be more robust and resistant to forming inactive species.[10]
-
dot
Caption: Simplified Buchwald-Hartwig catalytic cycle.
General Experimental Protocol for Amination
This is a general starting point. Optimization will likely be required.
-
Preparation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add 5-Bromo-2-iodonicotinaldehyde (1.0 mmol) and the amine (1.2 mmol) to the vial.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vial, remove it from the glovebox, and heat it in a pre-heated oil bath to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated.
-
Purification: The crude product is typically purified by column chromatography.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]
-
Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. Journal of Organic Chemistry, 68(7), 2861–2873. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856–859. Retrieved from [Link]
-
Oldenhuis, N. J., & Buchwald, S. L. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(18), 2861–2864. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Iodo- vs. Bromo-Nicotinaldehyde Derivatives in Modern Synthesis
Introduction: The Strategic Role of Halogenated Nicotinaldehydes in Drug Discovery
Nicotinaldehyde and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The functionalization of the pyridine ring is a cornerstone of drug development, enabling the precise tuning of a molecule's steric and electronic properties to optimize its biological activity, selectivity, and pharmacokinetic profile. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
The success of these transformations hinges on the strategic installation of a halogen atom—most commonly bromine or iodine—onto the nicotinaldehyde framework. The choice between an iodo- or a bromo-substituent is not trivial; it is a critical decision that profoundly impacts reaction kinetics, required experimental conditions, and overall synthetic efficiency. This guide provides an in-depth comparison of the reactivity of iodo- and bromo-nicotinaldehyde derivatives, supported by mechanistic principles and experimental data, to empower researchers in drug development to make informed and strategic decisions in their synthetic endeavors.
Pillar 1: The Fundamental Basis of Reactivity—A Tale of Two Halogens
The divergent reactivity of iodo- and bromo-nicotinaldehydes is rooted in fundamental chemical principles, primarily the carbon-halogen bond strength and its influence on the rate-determining steps of common synthetic transformations.
Carbon-Halogen Bond Dissociation Energy (BDE)
The most significant factor governing reactivity in many catalytic cycles is the strength of the carbon-halogen (C-X) bond. The C-I bond is demonstrably weaker and longer than the C-Br bond, making it easier to break. This difference in bond dissociation energy (BDE) is the primary driver for the enhanced reactivity of iodo-derivatives in reactions where C-X bond cleavage is a key step.[1][2][3]
| Bond | Average Bond Energy (kJ/mol) |
| C-Br | 276 - 285[1][2] |
| C-I | 213 - 240[1][2] |
The Critical Role of Oxidative Addition in Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are cornerstones of modern C-C and C-N bond formation.[4] These reactions typically initiate with the oxidative addition of the aryl halide to a Pd(0) catalyst. This step, which involves the cleavage of the C-X bond, is often the rate-limiting step of the entire catalytic cycle.[5]
Due to the lower bond dissociation energy of the C-I bond, iodo-nicotinaldehydes undergo oxidative addition to the Pd(0) center significantly faster than their bromo- counterparts.[6][7] This translates to milder reaction conditions, lower catalyst loadings, and often shorter reaction times to achieve comparable yields.
Caption: Relative energy barriers for oxidative addition. The lower C-I bond strength results in a smaller activation energy (ΔG‡) compared to the C-Br bond.
Pillar 2: Comparative Performance in Key Synthetic Reactions
The theoretical differences in reactivity manifest clearly in the practical application of these substrates in widely used chemical transformations.
A. Palladium-Catalyzed Cross-Coupling Reactions
For the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the general order of reactivity for the aryl halide component is firmly established: I > Br >> Cl > F .[6][7]
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an organohalide with a boronic acid or ester.[6]
-
Iodo-Nicotinaldehydes: Are highly efficient substrates, often reacting at or near room temperature with low catalyst loadings. Their high reactivity is particularly advantageous for sterically hindered couplings or with less reactive boronic acids.
-
Bromo-Nicotinaldehydes: Are also excellent substrates but typically require higher temperatures, longer reaction times, or more sophisticated and expensive catalyst systems to achieve high yields.[8][9] The difference in reactivity is so pronounced that chemoselective couplings are possible on substrates bearing both iodo and bromo groups, where the iodo-position reacts preferentially.[8]
Sonogashira Coupling: Used to form C-C bonds between aryl halides and terminal alkynes, this reaction is invaluable for synthesizing conjugated systems.[10][11]
-
Iodo-Nicotinaldehydes: React readily under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base), providing rapid and high-yielding access to alkynylated nicotinaldehydes.
-
Bromo-Nicotinaldehydes: While still effective, they often necessitate more forcing conditions, such as higher temperatures or the use of more active but less stable palladium catalysts, to drive the reaction to completion.[12][13]
Buchwald-Hartwig Amination: This reaction is a premier method for constructing C-N bonds by coupling aryl halides with amines.[14][15]
-
Iodo-Nicotinaldehydes: Their high reactivity allows for the coupling of a wide range of amines, including less nucleophilic anilines and challenging secondary amines, under relatively mild conditions.
-
Bromo-Nicotinaldehydes: Are commonly used but may require more specialized, bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases to facilitate the catalytic cycle effectively.[15][16]
Table 1: Typical Reaction Conditions for Suzuki Coupling
| Parameter | 2-Iodo-nicotinaldehyde Derivative | 2-Bromo-nicotinaldehyde Derivative |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ (5-10 mol%) or more active pre-catalysts |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ (often stronger bases required) |
| Temperature | 60-80 °C | 80-110 °C |
| Reaction Time | 2-6 hours | 12-24 hours |
| Typical Yield | >90% | 70-90% (highly substrate dependent) |
B. Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity trend in SNAr can be inverted. The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex as an intermediate.[17]
The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen.[18] This attack is facilitated by:
-
Ring Activation: Strong electron-withdrawing groups (like the aldehyde and the pyridine nitrogen) that can stabilize the negative charge of the Meisenheimer complex.[17][18]
-
Halogen Electronegativity: A more electronegative halogen polarizes the C-X bond, making the carbon more electrophilic and susceptible to nucleophilic attack.
For this reason, the reactivity order in SNAr is often F > Cl > Br > I . The C-X bond cleavage occurs in the fast, second step and therefore does not influence the reaction rate. While bromo- and iodo-nicotinaldehydes can undergo SNAr, they are generally less reactive than their chloro- or fluoro- analogs in this specific transformation.[19]
Pillar 3: Experimental Protocols and Workflow
Trustworthy and reproducible protocols are essential for successful research. Below are representative, self-validating experimental procedures for key transformations.
Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A standardized workflow for setting up and executing a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 2-Iodo-5-methylnicotinaldehyde
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-iodo-5-methylnicotinaldehyde (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water (5 mL).
-
Degassing: Seal the flask with a septum and sparge the mixture with dry nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Sonogashira Coupling of 2-Bromo-nicotinaldehyde
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-nicotinaldehyde (1.0 mmol, 1.0 equiv), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 65 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-18 hours for completion.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Strategic Recommendations
The choice between an iodo- and bromo-nicotinaldehyde derivative is a strategic decision that should be guided by the specific demands of the synthetic route.
-
Choose Iodo-Nicotinaldehydes for:
-
Maximum Reactivity: When coupling challenging substrates, such as those that are sterically hindered or electronically deactivated.
-
Mild Conditions: To preserve sensitive functional groups elsewhere in the molecule that may not be stable to the higher temperatures required for bromo-derivatives.
-
Chemoselectivity: When selective functionalization at one position is required in a polyhalogenated substrate.
-
-
Choose Bromo-Nicotinaldehydes for:
-
Cost-Effectiveness and Stability: Bromo-derivatives are typically less expensive and have a longer shelf-life than their iodo- counterparts.
-
Routine Transformations: For straightforward couplings where high reactivity is not essential and slightly more forcing conditions are acceptable.
-
Process Development: In later-stage development where cost of goods is a significant consideration and the reaction has been optimized.
-
By understanding the fundamental principles of reactivity and leveraging the comparative data presented, researchers can design more efficient, robust, and logical synthetic routes, ultimately accelerating the pace of drug discovery and development.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 8.8: Strength of Covalent Bonds. Retrieved from [Link]
-
Ali, A., et al. (2022). Synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 12(1), 1123. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Amatore, C., Jutand, A., & Suarez, A. (1993). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 12(8), 3168-3178. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Vetticatt, M. J., & Hirschi, J. S. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(43), 11339-11343. Retrieved from [Link]
-
El-Sayed, I., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Substituted Pyridinamidoximes as Building Blocks for Drug Discovery. Molecules, 24(19), 3543. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Bond Strength and Bond Length [Video]. YouTube. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Guide: HPLC Purity Standards for 5-Bromo-2-iodonicotinaldehyde
Executive Summary
5-Bromo-2-iodonicotinaldehyde (CAS: 1289096-50-9) is a critical heterocyclic building block, predominantly utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds via Suzuki-Miyaura or Sonogashira cross-coupling reactions.[1][2][3]
The purity of this intermediate is the rate-limiting factor in downstream catalytic efficiency. Common impurities—specifically de-halogenated analogs (des-iodo/des-bromo) and regioisomers—can irreversibly poison Palladium (Pd) catalysts, leading to stalled synthesis and low yields. This guide compares Certified Reference Material (CRM) Grade standards against Commercial Synthesis Grade alternatives, providing a validated HPLC protocol to quantify these critical impurities.
Comparative Analysis: CRM Grade vs. Synthesis Grade
The choice of purity standard dictates the accuracy of your quantitative analysis. While Synthesis Grade reagents are sufficient for reactants, they lack the specificity required for analytical calibration.[2]
Performance Matrix
| Feature | CRM Grade Standard (The Product) | Synthesis Grade Reagent (The Alternative) | Impact on Data |
| Purity (HPLC) | >99.5% (Area %) | ~95% - 97% | Synthesis grade introduces a 3-5% error margin in quantitation.[2] |
| Impurity Profile | Quantified & Identified (CoA included) | Unknown / Uncharacterized | "Ghost peaks" in synthesis grade can be mistaken for novel metabolites.[2] |
| Water Content | <0.1% (Dry) | Variable (Hygroscopic) | Moisture initiates aldehyde oxidation to 5-bromo-2-iodonicotinic acid.[2] |
| Trace Metals | <10 ppm | High (Residual Catalysts) | Residual metals interfere with LC-MS ionization.[2] |
| Isomeric Purity | >99.9% Regio-pure | Contains Isomers (e.g., 6-iodo) | Co-eluting isomers compromise peak integration accuracy. |
The "Catalyst Poisoning" Effect
Using a low-purity standard to calibrate your reaction monitoring can mask the presence of 2-Iodonicotinaldehyde (des-bromo impurity).[2] In Pd-catalyzed cross-couplings, the iodine atom is the active site.[2] Impurities retaining the iodine but missing the bromine will compete for the catalyst, generating "dead-end" byproducts that are difficult to separate during purification.
Experimental Protocol: Validated HPLC Method
This protocol is designed to separate the parent compound from its two most persistent impurities: the des-iodo analog (5-bromonicotinaldehyde) and the carboxylic acid oxidation product .[2]
A. Instrumentation & Conditions[2][4][5]
-
System: UHPLC or HPLC with Diode Array Detector (DAD).
-
Column Selection:
-
Wavelength: 254 nm (Primary), 280 nm (Secondary).
-
Temperature: 30°C.
B. Mobile Phase Preparation[2][4][7]
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).[2] Acidification is critical to suppress silanol interactions with the pyridine nitrogen.
-
Solvent B: Acetonitrile (HPLC Grade).[2]
C. Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Action |
| 0.0 | 95 | 5 | 1.0 | Equilibration |
| 2.0 | 95 | 5 | 1.0 | Injection |
| 15.0 | 10 | 90 | 1.0 | Linear Ramp |
| 18.0 | 10 | 90 | 1.0 | Wash |
| 18.1 | 95 | 5 | 1.0 | Re-equilibration |
| 23.0 | 95 | 5 | 1.0 | Stop |
D. Sample Preparation (Standard)
-
Weighing: Accurately weigh 10.0 mg of 5-Bromo-2-iodonicotinaldehyde CRM into a low-actinic (amber) volumetric flask. Warning: The compound is light-sensitive.[2]
-
Dissolution: Dissolve in 5 mL of Acetonitrile. Sonicate for 2 minutes.
-
Dilution: Make up to 10 mL with Water/Acetonitrile (50:50).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Visualizations & Workflows
Diagram 1: Analytical Workflow for Purity Assessment
This workflow illustrates the decision logic for selecting the correct column chemistry based on the specific impurities present.[2]
Caption: Decision tree for method development. The PFP column is the "Silver Bullet" when standard C18 columns fail to resolve positional halogen isomers.
Diagram 2: Degradation & Impurity Pathway
Understanding what you are separating is as important as the separation itself.[2]
Caption: Primary degradation pathways.[2] The aldehyde group is prone to oxidation to carboxylic acid, while the C-I bond is susceptible to photolytic cleavage.[2]
Handling & Stability (Critical Control Points)
To maintain the integrity of your standard (and your data), adhere to these strict handling requirements:
-
Light Protection: The Carbon-Iodine bond is weak (~57 kcal/mol).[2] Exposure to ambient laboratory light can cause homolytic cleavage, liberating iodine and forming the des-iodo impurity shown in Diagram 2. Always use amber glassware.
-
Inert Atmosphere: The aldehyde moiety at the C3 position is electron-deficient due to the pyridine ring, making it highly reactive.[2] Store the solid standard under Argon or Nitrogen at -20°C to prevent oxidation to the carboxylic acid [1].
-
Solvent Stability: Avoid dissolving the standard in methanol for prolonged periods, as hemiacetal formation can occur.[2] Acetonitrile is the preferred solvent for HPLC preparation.
References
-
PubChem. (2025).[2] 5-Bromo-2-iodonicotinaldehyde Compound Summary (CAS 1289096-50-9). National Library of Medicine. [Link]
-
Regalado, E. L., et al. (2019).[2][4] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatics. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-2-iodonicotinaldehyde
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, and EHS Officers
Executive Safety Summary
5-Bromo-2-iodonicotinaldehyde is a highly functionalized pyridine intermediate often employed in transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura). Its structural complexity—combining a reactive aldehyde, a basic pyridine ring, and two distinct halogen leaving groups—necessitates a safety protocol that goes beyond generic "white powder" handling.
Immediate Hazard Profile (Inferred from SAR & Class Data):
-
Primary Risks: Respiratory sensitization (Aldehyde moiety), severe eye irritation, and potential skin absorption.
-
Physical State: Solid (Powder/Crystals). Dust generation is the primary exposure vector.
-
GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335). Treat as a potential sensitizer.
Risk Assessment: The "Why" Behind the Protocol
As a Senior Application Scientist, I emphasize that safety compliance is not just about checking boxes; it is about understanding molecular behavior.
-
The Aldehyde Factor: Aldehydes are electrophilic. They can react with nucleophilic residues on proteins (lysine/cysteine) in your mucous membranes, leading to haptenization and immune sensitization. This is why inhalation protection is critical, even if the acute toxicity seems low.
-
The Halogen Effect: The presence of Bromine and Iodine increases the lipophilicity of the molecule compared to simple nicotinic acid derivatives. This enhances its ability to penetrate the stratum corneum (outer skin layer).
-
The "Dust" Vector: As a solid intermediate, the highest risk occurs during weighing and transfer. Static charge can cause "fly-away" particles that bypass standard airflow if not managed correctly.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Zero-Contact handling.
| Body Zone | Recommended PPE | Material Science & Rationale |
| Hands (Inner) | Nitrile (4 mil) | Acts as a second skin. Nitrile provides broad chemical resistance to organic solids. |
| Hands (Outer) | Nitrile (Extended Cuff, 5-8 mil) | Why Double Glove? Aldehydes can permeate thin nitrile over time. The air gap between gloves reduces diffusion rates. The outer glove is sacrificial—discard immediately upon contamination. |
| Eyes | Chemical Splash Goggles | Do not rely on safety glasses. Fine powders can drift around glasses. Goggles form a seal, preventing lacrimal absorption. |
| Respiratory | Fume Hood (Primary) | Engineering Control: All open handling must occur inside a certified hood. PPE Backup: If weighing outside a hood is unavoidable (strongly discouraged), use a P100/N95 particulate respirator . |
| Body | Lab Coat (Poly/Cotton or Tyvek) | Must be buttoned to the neck. Tyvek sleeves are recommended for scale-up (>10g) to prevent cuff exposure. |
Operational Protocol: The "Defense in Depth" Workflow
This workflow treats the chemical as a contaminant that must never leave the containment zone.
Phase 1: Pre-Experimental Setup (The "Clean" Zone)
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning. A compromised barrier is worse than no barrier because it traps chemicals against the skin.
-
Static Control: Place an ionizing bar or anti-static gun near the balance if the powder is static-prone. This prevents the "jumping powder" phenomenon that contaminates cuffs.
Phase 2: Active Handling (The "Hot" Zone)
-
The "Dirty Hand" Rule: Designate your non-dominant hand as the "clean" hand (for adjusting sash, writing notes) and your dominant hand as the "dirty" hand (spatula manipulation).
-
Transfer Technique: When moving the solid from the reagent bottle to the flask:
-
Keep the receiving flask inside the hood, as close to the reagent bottle as possible.
-
Do not lift the spatula high; keep the transfer trajectory low to the hood deck.
-
Phase 3: Decontamination & Doffing
-
Wipe Down: Before removing hands from the hood, wipe the exterior of the reagent bottle and the balance area with a solvent-dampened tissue (Acetone or DCM). Dispose of the tissue as solid hazardous waste.
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch outside, pull off inside-out).
-
Wash: Wash hands (still wearing inner gloves) with soap and water to remove invisible residue, then remove inner gloves.
Visualization: Hierarchy of Protection
The following diagram illustrates the "Defense in Depth" strategy, prioritizing engineering controls over PPE.
Caption: The "Defense in Depth" model. The Fume Hood captures 99% of the risk; PPE handles the remaining 1% (accidental contact/turbulence).
Waste Disposal & Emergency Response
Disposal Strategy (Critical Logistical Step):
-
Classification: This is Halogenated Organic Waste .[1]
-
Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them. Halogenated waste requires high-temperature incineration to prevent the formation of dioxins.
-
Labeling: Clearly mark the waste tag with "Contains Halogens" and "Aldehyde" to alert waste management personnel of potential reactivity.
Emergency Response:
-
Eye Contact: Flush immediately for 15 minutes .[2] Time it. 15 minutes feels like an eternity, but it is necessary to normalize pH and flush particulates.
-
Spill (Solid): Do not dry sweep. Cover with a damp paper towel to suppress dust, then scoop into a bag. Wipe the area with Acetone.
References
-
Fisher Scientific. (2014). Safety Data Sheet: 5-Bromo-2-methoxybenzaldehyde (Structural Analog for Hazard Inference). Retrieved from
-
National Institutes of Health (NIH). (2025). Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves.[3][4][5] Retrieved from
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [6]
-
Cornell University EHS. Organic Solvent and Chemical Waste Segregation Guidelines. Retrieved from
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. fishersci.com [fishersci.com]
- 3. WHAT ARE THE DIFFERENCES BETWEEN NITRILE, LATEX, AND VINYL GLOVES IN TERMS OF CHEMICAL RESISTANCE? | Reflexx [reflexx.com]
- 4. researchgate.net [researchgate.net]
- 5. Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
